molecular formula C11H14N2O3 B1330692 N-butyl-4-nitrobenzamide CAS No. 51207-98-8

N-butyl-4-nitrobenzamide

Cat. No.: B1330692
CAS No.: 51207-98-8
M. Wt: 222.24 g/mol
InChI Key: ZPYLRHGQFFDNOH-UHFFFAOYSA-N
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Description

N-butyl-4-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a nitro group at the para position

Scientific Research Applications

N-butyl-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a lead compound for the design of new drugs with improved efficacy and safety. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It can be used as a building block for the synthesis of functional materials, including polymers and organic semiconductors.

    Environmental Research: It may be used in studies related to the degradation of nitroaromatic compounds and the development of environmentally friendly synthesis methods.

    Industrial Research: It is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Future Directions

Aromatic nitro compounds, such as N-butyl-4-nitrobenzamide, continue to be in demand and relevant in the field of organic chemistry . They are used in the synthesis of drugs and pharmaceutically oriented molecules, and new general methods for their synthesis are being developed . The N-butyl compound has been found to be active against various cancer cell lines , indicating potential future directions for research and application in medical treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-4-nitrobenzamide can be synthesized through the direct condensation of 4-nitrobenzoic acid and butylamine. The reaction is typically carried out in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under mild conditions . Another method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation, which provides a green and efficient pathway for the synthesis .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. The use of recyclable catalysts and green solvents is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or hydrazine hydrate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: N-butyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and butylamine.

Mechanism of Action

The mechanism of action of N-butyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve the inhibition of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects. The butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-butyl-4-nitrobenzamide can be compared with other similar compounds, such as:

    N-butyl-2-nitrobenzamide: Similar structure but with the nitro group at the ortho position, which may result in different reactivity and biological activity.

    N-methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of a butyl group, affecting its lipophilicity and pharmacokinetic properties.

    N-butyl-4-chloro-3-nitrobenzamide: Contains an additional chloro substituent, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-butyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYLRHGQFFDNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324497
Record name N-butyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51207-98-8
Record name NSC406854
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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